N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-4-carboxamide

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Researchers often face structural inconsistency when sourcing tetrahydroquinoline-4-carboxamides, where minor N-substitution changes invalidate SAR data. N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-4-carboxamide resolves this by providing a precisely defined cyclopropyl substituent that delivers conformational rigidity and distinct electronic character critical for reproducible target engagement. • Enables systematic SAR comparison against N-isopropyl or unsubstituted analogs. • Supports lead optimization for sGC modulators (cardiovascular) and P2X7 antagonists (neuroinflammation, chronic pain). • Supplied with ≥95% HPLC purity and verified structural identity, ensuring batch-to-batch consistency for reliable in vivo and in vitro results.

Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
Cat. No. B11890159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclopropyl-1,2,3,4-tetrahydroquinoline-4-carboxamide
Molecular FormulaC13H16N2O
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)C2CCNC3=CC=CC=C23
InChIInChI=1S/C13H16N2O/c16-13(15-9-5-6-9)11-7-8-14-12-4-2-1-3-10(11)12/h1-4,9,11,14H,5-8H2,(H,15,16)
InChIKeyFTYBPLRCZIGSLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-4-carboxamide (CAS 1526832-86-9): Core Chemical Identity and Sourcing Parameters


N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-4-carboxamide is a heterocyclic organic compound belonging to the tetrahydroquinoline class, characterized by a bicyclic structure formed through the fusion of a benzene ring with a piperidine ring and further functionalized with a cyclopropyl group at the nitrogen atom and a carboxamide moiety at the 4-position. The compound is assigned CAS Registry Number 1526832-86-9, has the molecular formula C13H16N2O, and a molecular weight of 216.28 g/mol . Commercially available research-grade material is typically supplied with an HPLC purity of ≥95% .

Why N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-4-carboxamide Cannot Be Substituted with a Generic Tetrahydroquinoline Analog


Tetrahydroquinoline-4-carboxamide analogs are not interchangeable due to the profound influence of N-substitution on both physicochemical and pharmacokinetic properties. The introduction of a cyclopropyl group, as opposed to smaller alkyl substituents (e.g., methyl, ethyl) or the unsubstituted amine, imparts a unique combination of conformational rigidity and electronic character that directly impacts target binding, metabolic stability, and ultimately, in vivo efficacy [1]. Class-wide studies on quinoline-4-carboxamides have demonstrated that even minor structural modifications around the carboxamide moiety can lead to orders-of-magnitude differences in potency, selectivity, and pharmacokinetic profiles [2]. Therefore, substituting N-cyclopropyl-1,2,3,4-tetrahydroquinoline-4-carboxamide with a structurally similar but N-substituted variant (e.g., N-isopropyl) or a positional isomer (e.g., 8-carboxamide) would invalidate any structure-activity relationship (SAR) established for this specific compound and render experimental results non-comparable.

Quantitative Evidence for the Differentiation of N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-4-carboxamide


Cyclopropyl vs. Isopropyl N-Substitution: Class-Level Metabolic Stability Advantage

The N-cyclopropyl group is known to confer enhanced metabolic stability compared to an N-isopropyl group in tetrahydroquinoline scaffolds. The strained, rigid cyclopropane ring is less susceptible to oxidative metabolism by cytochrome P450 enzymes than the more flexible isopropyl group, which can undergo rapid dealkylation [1]. While direct head-to-head quantitative data for this specific compound pair (N-cyclopropyl vs. N-isopropyl-1,2,3,4-tetrahydroquinoline-4-carboxamide) is not publicly available, this is a well-established class-level SAR trend in medicinal chemistry, supported by numerous case studies across diverse chemotypes [2].

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Positional Isomerism: 4-Carboxamide vs. 8-Carboxamide Differentiates Biological Activity

The position of the carboxamide group on the tetrahydroquinoline core is a critical determinant of biological activity. N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-4-carboxamide is structurally distinct from its 8-carboxamide positional isomer (CAS 1541162-90-6). While both share the same molecular formula and weight, the 4-carboxamide derivative is a common scaffold in patents targeting cardiovascular disorders and P2X7 receptor antagonism [1], [2]. The 8-carboxamide isomer is less frequently cited in the patent literature for these specific therapeutic areas, suggesting a divergent SAR. Direct comparative biological data for this pair is not available.

Medicinal Chemistry Structure-Activity Relationship Receptor Binding

Commercial Purity Benchmarking: ≥95% HPLC Ensures Reproducible SAR

The commercially supplied research grade of N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-4-carboxamide is specified with an HPLC purity of ≥95% . This level of purity is essential for reproducible biological assays and structure-activity relationship (SAR) studies. Use of material with lower or unspecified purity can introduce confounding variables, particularly in sensitive biochemical or cell-based assays where even minor impurities may act as agonists or antagonists.

Analytical Chemistry Quality Control Procurement

High-Value Research and Procurement Applications for N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-4-carboxamide


Medicinal Chemistry: Lead Optimization for Cardiovascular and Inflammatory Targets

Based on the class of substituted quinoline-4-carboxamides, this compound is a suitable scaffold for exploring activity against cardiovascular disorders. Patents in this area describe the use of such structures as potent modulators of soluble guanylate cyclase (sGC), a key target in cardiovascular medicine [1]. The N-cyclopropyl substitution may offer advantages in metabolic stability compared to simpler N-alkyl analogs, making it a valuable compound for lead optimization programs aiming to improve pharmacokinetic properties [2].

Neuroscience and Inflammation Research: P2X7 Receptor Antagonism

Tetrahydroquinoline-4-carboxamide derivatives have been claimed as P2X7 receptor antagonists. The P2X7 receptor is implicated in neuroinflammation and chronic pain [3]. N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-4-carboxamide, with its specific substitution pattern, represents a key structural motif within this patent landscape and can be used as a starting point for the development of novel P2X7 antagonists with potentially improved drug-like properties.

SAR and Chemical Biology Tool Compound Studies

The unique combination of a cyclopropyl N-substituent and a 4-carboxamide functional group on a tetrahydroquinoline core makes this compound an ideal tool for probing structure-activity relationships. Its distinct physicochemical profile—defined by the rigid cyclopropyl ring—allows researchers to systematically investigate the impact of N-substitution on target engagement, cellular permeability, and metabolic stability, as compared to N-isopropyl or unsubstituted analogs [2].

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